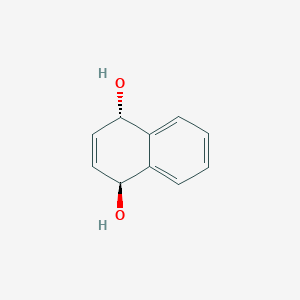
2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde is a heterocyclic compound containing selenium, chlorine, and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with selenium-containing reagents in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-(4-Chlorophenyl)-1,3-selenazole-4-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-1,3-selenazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies to understand the role of selenium-containing compounds in biological systems.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde: Similar structure but contains sulfur instead of selenium.
2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde: Contains oxygen instead of selenium.
2-(4-Chlorophenyl)-1,3-imidazole-4-carbaldehyde: Contains nitrogen instead of selenium.
Uniqueness
The presence of selenium in 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde imparts unique electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules makes this compound particularly interesting for medicinal and materials science applications .
属性
CAS 编号 |
75103-24-1 |
|---|---|
分子式 |
C10H6ClNOSe |
分子量 |
270.58 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-1,3-selenazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNOSe/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
InChI 键 |
RBRDXFODIYAPCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=C[Se]2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


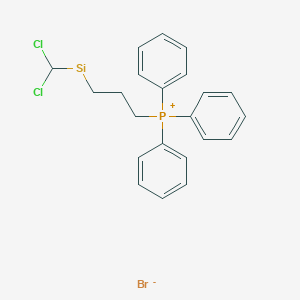
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)
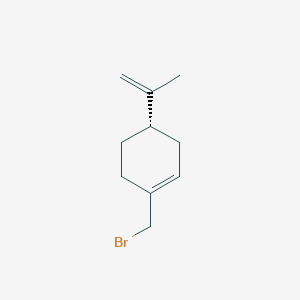
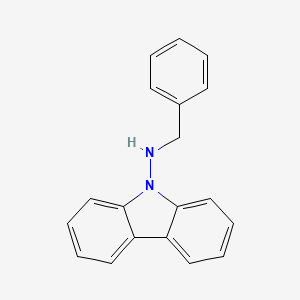
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
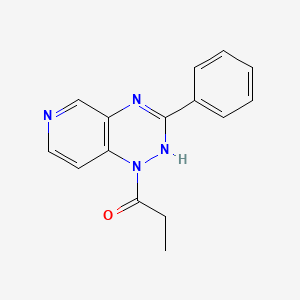
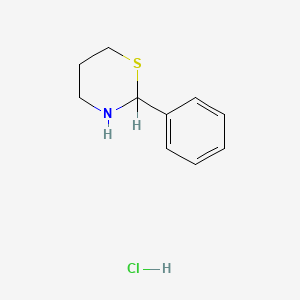
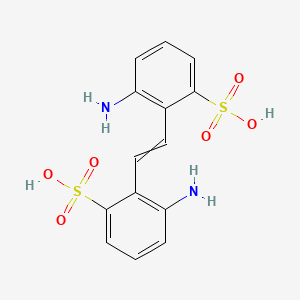

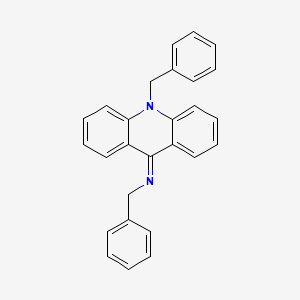
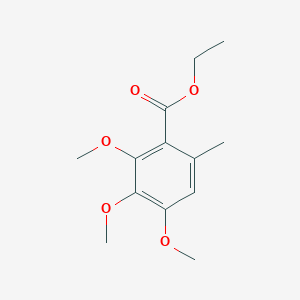
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)
